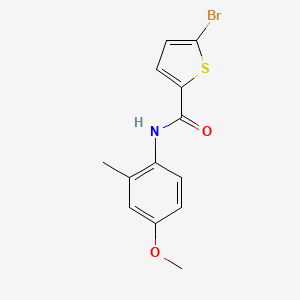

![molecular formula C18H14ClF2N3O3S B4537388 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4537388.png)

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves standard organic synthesis methods. One approach includes the alkylation of quinazolinone derivatives, proving the structural integrity of synthesized compounds through elemental analysis, NMR spectroscopy, and LC/MS methods. These methods ensure the precise formulation of the targeted compound, highlighting the importance of careful control of reaction conditions and the use of specific reagents for successful synthesis (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's potential interactions and activities. Studies involving compounds with similar structures have utilized techniques such as 1H NMR, 13C NMR, LC-MS, and EI-MS analysis to confirm their molecular structures. These analytical techniques provide detailed insights into the molecular framework and atomic connectivity, essential for predicting the compound's behavior in biological systems (G. Berest et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds often involve interactions with biological targets, influencing their biological activity. For example, the synthesis of quinazolinone derivatives and their subsequent evaluation for anticonvulsant activity involve understanding their affinity towards GABAergic biotargets. This process includes molecular docking to predict activity, highlighting the compound's potential to engage in specific chemical reactions leading to biological effects (Wassim El Kayal et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined using various analytical techniques. For compounds with similar structures, methods like X-ray diffraction analysis provide detailed information on the crystalline structure, which is essential for understanding the compound's stability and solubility characteristics. These properties are crucial for the compound's handling and application in further studies (N. Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemical entities, stability under different conditions, and potential for undergoing specific chemical transformations, are vital for comprehending the compound's utility. Studies on related compounds focus on their interaction with biological targets, elucidating their mechanism of action at the molecular level. This understanding is fundamental for predicting the compound's behavior in biological systems and its potential therapeutic utility (Wassim El Kayal et al., 2022).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

One line of research has investigated substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, focusing on their synthesis, physicochemical properties, cytotoxicity, and anticancer activity. These compounds, which share a similar structural core with the specified chemical, have been found to exhibit significant anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the quinazoline nucleus can enhance the compounds' anticancer efficacy (Kovalenko et al., 2012).

Antimicrobial and Antifungal Agents

Another study focused on the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, showing potent antibacterial and antifungal activities. These derivatives were effective against a range of bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. This research emphasizes the utility of quinazoline derivatives in developing new antimicrobial compounds (Kumar et al., 2012).

Novel Synthesis Approaches

Research into novel synthetic pathways for quinazoline derivatives has also been reported. One study described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, demonstrating an innovative approach to synthesizing quinazoline compounds with potential applications in catalysis and organic synthesis. Such studies contribute to expanding the toolkit available for the synthesis of quinazoline derivatives and related compounds (Facchetti et al., 2016).

Antitumor and Biological Evaluation

The antitumor activity of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds has been evaluated, with certain derivatives displaying extensive-spectrum antitumor efficiency across various tumor subpanels. This highlights the potential of quinazolinone derivatives as anticancer agents, with specific compounds showing selective activity against renal cancer, colon cancer, melanoma, and other cancer cell lines (Mohamed et al., 2016).

Propriétés

IUPAC Name |

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF2N3O3S/c1-24-16(26)11-4-2-3-5-13(11)23-18(24)28-9-15(25)22-10-6-7-14(12(19)8-10)27-17(20)21/h2-8,17H,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOQXXMGHMABCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4537319.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4537331.png)

![N-(2-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}ethyl)nicotinamide](/img/structure/B4537338.png)

![isopropyl 4-(4-bromophenyl)-2-[(4-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4537342.png)

![ethyl 6-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537344.png)

![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4537394.png)

![5-{[(4-bromobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4537402.png)

![5-[4-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4537409.png)

![1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4537420.png)

![N-dibenzo[b,d]furan-3-yl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4537428.png)